![molecular formula C13H19N3O B2547721 3-Benzyl-1-[(3S)-piperidin-3-yl]urea CAS No. 1846732-33-9](/img/structure/B2547721.png)

3-Benzyl-1-[(3S)-piperidin-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

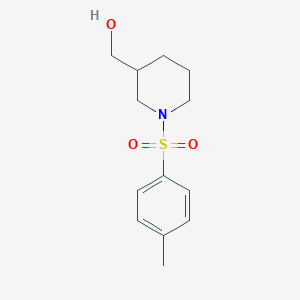

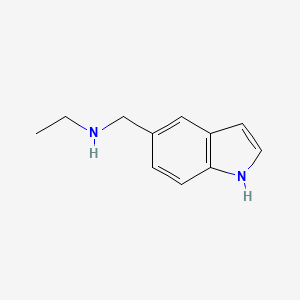

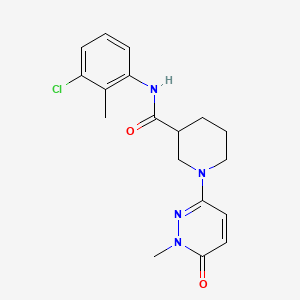

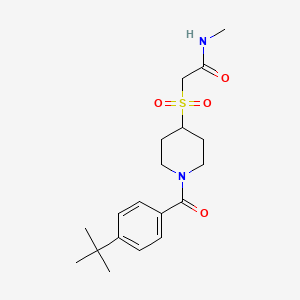

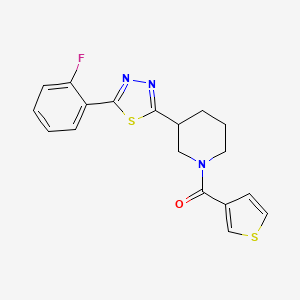

The compound 3-Benzyl-1-[(3S)-piperidin-3-yl]urea is a urea derivative that is likely to exhibit interesting chemical and biological properties due to the presence of the piperidine and benzyl functional groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related urea derivatives. For instance, urea derivatives have been shown to participate in hydrogen bonding and can form complexes with other molecules, as demonstrated in the study of N-(pyridin-2-yl),N'-substituted ureas . Additionally, urea derivatives have been explored for their potential antiepileptic properties, as seen in the synthesis of novel urea derivatives with antiepileptic screening . Furthermore, urea derivatives have been synthesized and characterized for their antimicrobial and antioxidant activities, suggesting a broad spectrum of potential applications for these compounds .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. The papers provided do not detail the synthesis of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea specifically, but they do describe the synthesis of related compounds. For example, a series of urea derivatives were synthesized by reacting substituted benzylidene with morpholino/piperidinomethyl-2,3-dioxoindolin-5-yl . Another study reported the synthesis of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole, which involved a simple and efficient method, likely involving the reaction of amines with suitable isocyanates or carbonyl compounds .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their function and interaction with other molecules. The first paper discusses the importance of intramolecular hydrogen bonding in urea derivatives and how it affects complex formation with other molecules . Single-crystal X-ray diffraction was used to confirm the structure of the studied ureas in the crystalline state, which is a common technique for determining the precise molecular structure of compounds .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, primarily due to their ability to form hydrogen bonds. The association of urea derivatives with other molecules through hydrogen bonding can lead to the formation of complexes, as observed in the study of substituted ureas with 2-amino-1,8-naphthyridines and benzoates . The breaking of the intramolecular hydrogen bond in urea derivatives was identified as a crucial step for complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and the substituents attached to the urea moiety. The studies provided indicate that urea derivatives can exhibit antimicrobial, antifungal, antioxidant, and antiepileptic activities . These activities are likely a result of the urea derivative's ability to interact with biological targets through mechanisms such as hydrogen bonding and molecular recognition. The specific physical properties, such as solubility, melting point, and stability, of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea would need to be determined experimentally, as they are not discussed in the provided papers.

Applications De Recherche Scientifique

Aryl Migration within Lithiated Urea Derivatives

Michael B. Tait, S. Butterworth, and J. Clayden (2015) discussed the transformation of 2-aryltetrahydropyridines into various polysubstituted piperidine derivatives through metalation and subsequent migration of the N'-aryl substituent. This process showcases the compound's utility in creating complex piperidine structures, which are crucial scaffolds in many pharmaceuticals (Tait, Butterworth, & Clayden, 2015).

Inhibition of Soluble Epoxide Hydrolase

T. Rose et al. (2010) synthesized a series of 1,3-disubstituted ureas with a piperidyl moiety to explore their inhibitory effects on human and murine soluble epoxide hydrolase (sEH). These compounds showed significant pharmacokinetic improvements over previous inhibitors and demonstrated potent anti-inflammatory effects in vivo, suggesting therapeutic potential for inflammatory diseases (Rose et al., 2010).

Virtual Screening for Anti-Cancer Compounds

F. Wang et al. (2011) identified compounds through virtual screening targeting the urokinase receptor, which is implicated in cancer metastasis. The study synthesized analogues that inhibited cell invasion, migration, and adhesion, indicating potential applications in cancer therapy (Wang et al., 2011).

Hydrogen Bonding in N-Substituted Ureas

B. Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts. Their findings contribute to the understanding of urea's role in hydrogen bonding, crucial for designing new molecular assemblies and sensors (Ośmiałowski et al., 2013).

Heterogeneous Catalysis in Water

Prodip Howlader et al. (2016) reported the synthesis of a urea-functionalized self-assembled molecular prism, demonstrating its effectiveness as a hydrogen-bond-donor catalyst for Michael and Diels-Alder reactions in water. This study highlights the potential of such structures in green chemistry and catalysis (Howlader, Das, Zangrando, & Mukherjee, 2016).

Mécanisme D'action

Target of action

Benzyl compounds and piperidine derivatives are known to interact with a variety of biological targets. For instance, some benzyl compounds are known to interact with enzymes like cyclo-oxygenase-2 (COX-2) . Piperidine derivatives, on the other hand, have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Mode of action

The mode of action of benzyl compounds and piperidine derivatives can vary widely depending on the specific compound and its targets. For example, some benzyl compounds can inhibit the activity of enzymes like COX-2, leading to anti-inflammatory effects .

Biochemical pathways

Benzyl compounds and piperidine derivatives can influence a variety of biochemical pathways. For instance, some benzyl compounds can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other processes .

Result of action

The molecular and cellular effects of benzyl compounds and piperidine derivatives can vary widely. For instance, some benzyl compounds can inhibit the production of certain inflammatory mediators, leading to anti-inflammatory effects .

Propriétés

IUPAC Name |

1-benzyl-3-[(3S)-piperidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H2,15,16,17)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVWIYUUVOZBLA-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)